3-p-Tolyl-pyrrolidin-3-ol hydrochloride
Overview
Description
3-p-Tolyl-pyrrolidin-3-ol hydrochloride is a biochemical compound with the molecular formula C11H15NO HCl and a molecular weight of 213.70 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a p-tolyl group and a hydroxyl group . The compound also includes a hydrochloride ion .Scientific Research Applications
Molecular Conformation and Crystal Structure
- The compound's molecular structure demonstrates a unique conformation. The dihydropyran ring adopts a half-chair conformation, while the pyrrolidine ring is in a twist conformation. This structure reveals intriguing angles and interactions, such as the tolyl group's orientation relative to the naphthalene ring system, important for understanding molecular interactions in crystal structures (Nirmala et al., 2009).
Applications in Nucleic Acid Research
- In nucleic acid research, derivatives of pyrrolidin-3-ol, similar to 3-p-Tolyl-pyrrolidin-3-ol hydrochloride, are used for synthesizing intercalating nucleic acids (INAs). These compounds play a role in modifying the stability of DNA and RNA duplexes and DNA three-way junctions, which is crucial for understanding genetic interactions and molecular biology (Filichev & Pedersen, 2003).
Organocatalysis
- Derivatives of this compound are used as organocatalysts. These catalysts are effective in asymmetric Michael addition reactions, which are fundamental in synthesizing various organic compounds. The study of their nuclear magnetic resonance (NMR) characteristics aids in understanding their catalytic mechanisms (Cui Yan-fang, 2008).
Pharmaceutical Synthesis
- This compound and its derivatives play a role in the synthesis of pharmaceuticals, such as antibiotics. For example, the hydrochlorides of anisomycin, an antibiotic, were prepared using derivatives of pyrrolidin-3-ol as starting materials. This demonstrates the compound's significance in the synthesis of medically important substances (Kaden, Brockmann, & Reissig, 2005).
Organic Synthesis and Catalysis
- Pyrrolidines, including derivatives of this compound, are central in organic synthesis and catalysis. They serve as ligands in metal catalysis and are used in various organic reactions due to their unique structural and electronic properties (Otero-Fraga et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11(13)6-7-12-8-11;/h2-5,12-13H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVXGJQRCKARJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80986752 | |
Record name | 3-(4-Methylphenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67465-16-1 | |
Record name | 3-Pyrrolidinol, 3-(p-tolyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067465161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Methylphenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methylphenyl)pyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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